1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-(2,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with a 2,5-dichlorophenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that “1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid” might also interact with various biological targets.
Mode of Action
The mode of action of a compound is determined by its interaction with its targets. For instance, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
The affected pathways and their downstream effects would depend on the specific targets of the compound. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dichlorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of 2,5-dichlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to oxidation to form the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2,5-Dichlorophenylpyrrole: Lacks the carboxylic acid group, affecting its reactivity and applications.
1-(2,5-Dichlorophenyl)-2-pyrrolidinone: Contains a lactam ring, leading to different chemical properties.
Uniqueness: 1-(2,5-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the 2,5-dichlorophenyl group and the carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-3-4-8(13)10(6-7)14-5-1-2-9(14)11(15)16/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFYOQBFRZZGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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